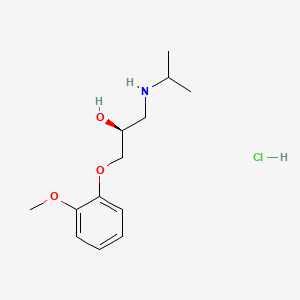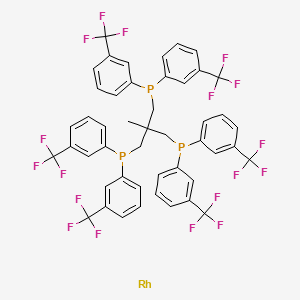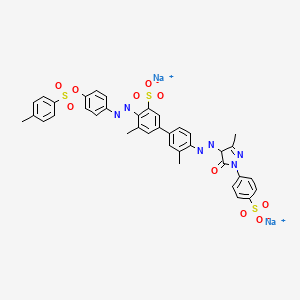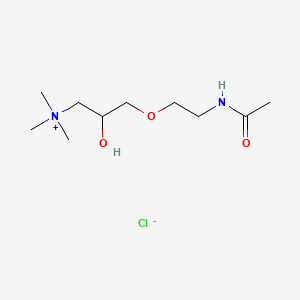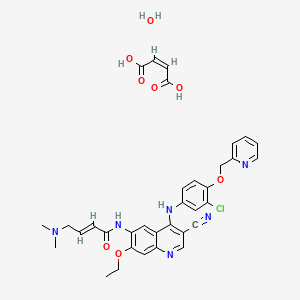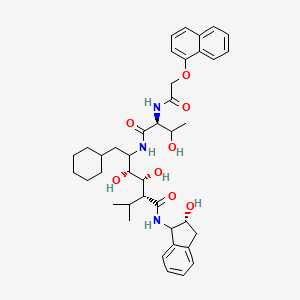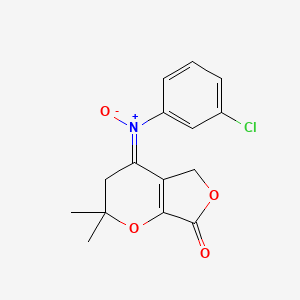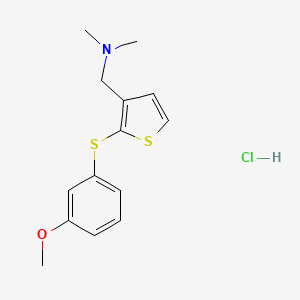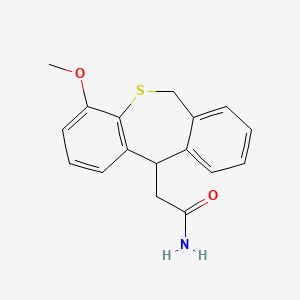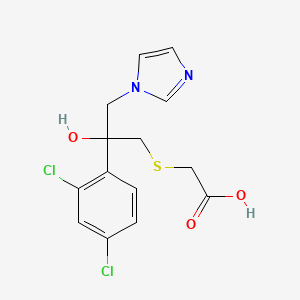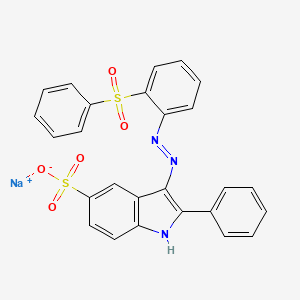
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is a diazonium salt with a complex structure. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-), the process begins with the diazotization of 4-(ethylamino)-2-methylaniline. This reaction is carried out in an acidic medium at low temperatures to form the diazonium salt. The resulting diazonium ion is then reacted with zinc chloride to form the trichlorozincate complex .
Industrial Production Methods
Industrial production of diazonium salts often involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides for halogenation, potassium iodide for iodination, and water for hydroxylation.
Coupling Reactions: These reactions typically require alkaline conditions and are carried out at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Applications De Recherche Scientifique
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used in the synthesis of complex aromatic compounds and as intermediates in various organic reactions.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diazonium salts involves the formation of highly reactive intermediates. The diazonium group can be displaced by nucleophiles, leading to the formation of various substituted aromatic compounds. The trichlorozincate anion stabilizes the diazonium ion, allowing for controlled reactivity and selective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Uniqueness
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion, which provides enhanced stability and reactivity compared to other diazonium salts. This makes it particularly useful in reactions requiring high selectivity and controlled conditions .
Propriétés
Numéro CAS |
72906-57-1 |
|---|---|
Formule moléculaire |
C9H12Cl3N3Zn |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
4-(ethylamino)-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-8-4-5-9(12-10)7(2)6-8;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
RQEQZLTWNNYSNK-UHFFFAOYSA-K |
SMILES canonique |
CCNC1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



